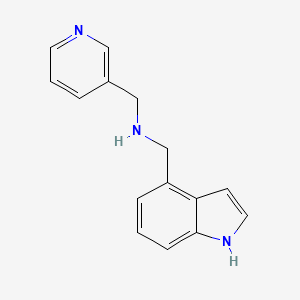

(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine

Vue d'ensemble

Description

(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine is a chemical compound with the molecular formula C15H15N3 It consists of an indole moiety linked to a pyridine ring via a methylene bridge

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine typically involves the reaction of indole derivatives with pyridine derivatives. One common method is the reductive amination of indole-4-carboxaldehyde with pyridin-3-ylmethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. large-scale synthesis would likely involve similar reaction conditions as laboratory-scale synthesis, with optimizations for yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like alkyl halides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Alkyl halides in the presence of a base such as sodium hydride in an aprotic solvent like dimethylformamide.

Major Products Formed

Oxidation: Formation of N-oxides and other oxidized derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of alkylated pyridine derivatives.

Applications De Recherche Scientifique

Chemical Properties and Structure

The compound has the molecular formula and consists of an indole moiety linked to a pyridine ring via a methylene bridge. Its structural features contribute to its diverse biological activities and potential applications in drug development.

Medicinal Chemistry

In medicinal chemistry, (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine is investigated for its therapeutic potential. Its structural similarities to known bioactive compounds make it a candidate for drug development targeting various diseases.

Key Findings:

- Anticancer Activity : Research indicates that compounds with similar structures can inhibit tubulin polymerization, leading to mitotic arrest in cancer cells. This mechanism suggests potential use as an anticancer agent .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | Inhibits tubulin polymerization |

| 4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine | Anticancer | Similar mechanism with longer alkyl chain |

| 4-(2-Pyridin-2-yl-1H-indol-3-yl)-ethanamine | Anticancer | Shorter alkyl chain affects solubility |

Biological Research

The compound is also studied for its biological activity due to its ability to interact with specific molecular targets, such as enzymes or receptors involved in various biological pathways.

Biological Activities:

- Enzyme Modulation : The compound may inhibit enzymes critical for microbial growth, suggesting antimicrobial properties.

Mechanisms of Action:

- Inhibition of Tubulin Polymerization : Similar compounds have shown the ability to bind to the colchicine site on tubulin, leading to apoptosis in cancer cells.

Material Science

In material science, this compound can be utilized in the synthesis of new materials with unique properties due to its versatile chemical reactivity.

Case Study 1: Anticancer Research

A study explored the anticancer properties of indole and pyridine derivatives, including this compound. Results indicated significant inhibition of tumor growth in vitro and in vivo models, supporting its potential as a lead compound for cancer therapy .

Case Study 2: Antimicrobial Activity

Another research project investigated the antimicrobial properties of this compound against various pathogens. The findings demonstrated that this compound exhibited notable activity against bacterial strains, highlighting its potential application in developing new antimicrobial agents .

Mécanisme D'action

The mechanism of action of (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its indole and pyridine moieties. These interactions can modulate biological pathways, leading to various effects. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparaison Avec Des Composés Similaires

Similar Compounds

(1H-indol-3-ylmethyl)(pyridin-3-ylmethyl)amine: Similar structure but with the indole moiety attached at the 3-position.

(1H-indol-4-ylmethyl)(pyridin-2-ylmethyl)amine: Similar structure but with the pyridine moiety attached at the 2-position.

(1H-indol-4-ylmethyl)(pyridin-4-ylmethyl)amine: Similar structure but with the pyridine moiety attached at the 4-position.

Uniqueness

(1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine is unique due to its specific attachment points on the indole and pyridine rings. This unique structure can result in distinct chemical and biological properties compared to its analogs. Its ability to participate in a wide range of chemical reactions and its potential bioactivity make it a valuable compound for research and development.

Activité Biologique

The compound (1H-indol-4-ylmethyl)(pyridin-3-ylmethyl)amine is a novel organic molecule that has gained attention in medicinal chemistry due to its potential biological activities. This compound features both indole and pyridine moieties, which are known for their diverse pharmacological properties. Research indicates that such compounds can exhibit significant biological activities, particularly in the fields of oncology and antimicrobial therapy.

Chemical Structure and Properties

The structure of this compound includes:

- An indole ring : A bicyclic structure consisting of a benzene ring fused to a pyrrole ring.

- A pyridine ring : A six-membered aromatic ring containing one nitrogen atom.

These structural features contribute to the compound's ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and microbial growth inhibition.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets. The mechanisms include:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to bind to the colchicine site on tubulin, leading to mitotic arrest in cancer cells and subsequent apoptosis.

- Enzyme Modulation : The compound may inhibit specific enzymes involved in microbial growth, suggesting potential antimicrobial properties.

- Signaling Pathway Alteration : Interaction with cellular receptors can lead to significant alterations in signaling pathways, making them valuable for therapeutic interventions.

Anticancer Activity

Research has demonstrated that compounds with indole and pyridine structures possess anticancer properties. Studies indicate:

- Inhibition of Tumor Growth : this compound has potential as an anticancer agent due to its ability to disrupt cell division processes .

| Compound | Activity | Mechanism |

|---|---|---|

| This compound | Anticancer | Inhibits tubulin polymerization |

| 4-(2-Pyridin-2-yl-1H-indol-3-yl)-butylamine | Anticancer | Similar mechanism with longer alkyl chain |

| 4-(2-Pyridin-2-yl-1H-indol-3-yl)-ethanamine | Anticancer | Shorter alkyl chain affects solubility |

Antimicrobial Activity

The compound is also being investigated for its antimicrobial properties. Preliminary studies suggest:

- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, indicating potential as an antibacterial agent .

| Microorganism | MIC (mg/mL) | Observations |

|---|---|---|

| Staphylococcus aureus | 0.0039 | Complete death within 8 hours |

| Escherichia coli | 0.025 | Significant inhibition observed |

Case Studies

Several studies have highlighted the biological activity of similar compounds:

- Indole Derivatives : A study on indole-containing metal complexes demonstrated enhanced anticancer activity compared to their ligands, indicating the importance of the indole moiety in binding interactions with DNA .

- Optimization Studies : Research on related compounds has shown that modifications in the indole or pyridine rings can significantly influence biological potency and stability. For example, the introduction of specific substituents can enhance binding affinity and selectivity towards target enzymes .

Propriétés

IUPAC Name |

N-(1H-indol-4-ylmethyl)-1-pyridin-3-ylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3/c1-4-13(14-6-8-18-15(14)5-1)11-17-10-12-3-2-7-16-9-12/h1-9,17-18H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKXFHJRRZKPEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=CNC2=C1)CNCC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10586481 | |

| Record name | 1-(1H-Indol-4-yl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

941239-16-3 | |

| Record name | 1-(1H-Indol-4-yl)-N-[(pyridin-3-yl)methyl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10586481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.